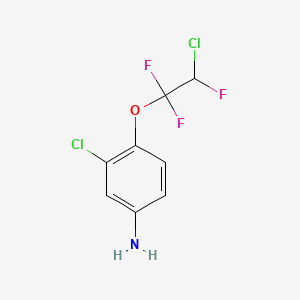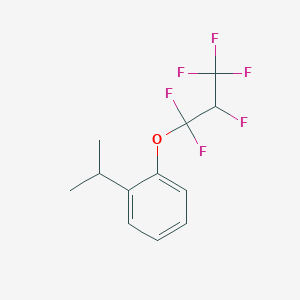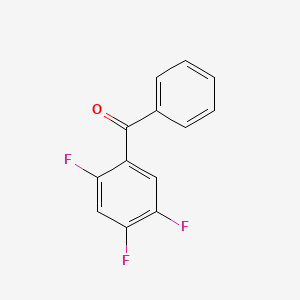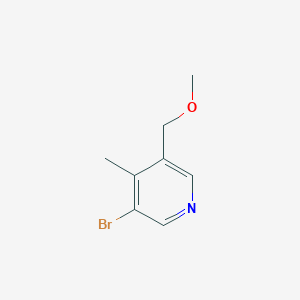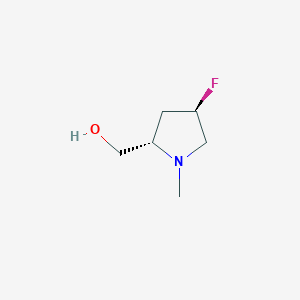
((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol: is a chemical compound with the molecular formula C6H12FNO and a molecular weight of 133.16 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, and a hydroxyl group attached to a pyrrolidine ring. It is primarily used in research settings and has various applications in chemistry and biology.
Applications De Recherche Scientifique
Chemistry: ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol is used as a building block in the synthesis of more complex molecules. Its unique stereochemistry and functional groups make it valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It serves as a model compound to understand how fluorine atoms influence molecular interactions and stability .
Medicine: While not directly used as a drug, this compound is involved in the synthesis of potential therapeutic agents. Its derivatives are explored for their pharmacological properties .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties are leveraged to create products with specific characteristics .
Mécanisme D'action
Target of Action
The compound ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol is a derivative of ketoconazole, specifically the 2S,4R enantiomer . It is thought to inhibit enzymes such as CYP11B1, CYP17A1, and CYP21A2 . These enzymes play crucial roles in steroidogenesis, which is the biological process by which steroids are generated from cholesterol and transformed into other steroids .
Mode of Action
The compound interacts with its targets (CYP11B1, CYP17A1, and CYP21A2 enzymes) by binding to them and inhibiting their function . This inhibition disrupts the normal process of steroidogenesis, leading to changes in the production and regulation of various steroids .
Biochemical Pathways
The affected biochemical pathways primarily involve steroidogenesis. By inhibiting key enzymes in this process, the compound can significantly alter the production of steroids. This can have downstream effects on various physiological processes that depend on these steroids, including metabolism, immune response, and inflammation .
Pharmacokinetics
Studies on similar compounds suggest that it may have good bioavailability and distribution throughout the body
Result of Action
The primary result of the compound’s action is the inhibition of steroidogenesis. This can lead to a decrease in the production of certain steroids, which can have various effects at the molecular and cellular levels. For example, in the context of Cushing’s syndrome treatment, the compound has been shown to potently inhibit cortisol production in adrenocortical cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol typically involves the fluorination of a pyrrolidine derivative followed by the introduction of a hydroxyl group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar fluorination and hydroxylation techniques. The process may be optimized for yield and purity through the use of advanced purification methods such as chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups such as chlorine, bromine, or iodine.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-fluorinated or de-hydroxylated products.
Substitution: Formation of halogenated derivatives.
Comparaison Avec Des Composés Similaires
- ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol
- ((2S,4R)-4-Chloro-1-methylpyrrolidin-2-yl)methanol
- ((2S,4R)-4-Bromo-1-methylpyrrolidin-2-yl)methanol
Uniqueness: ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can significantly alter the compound’s reactivity, stability, and interaction with biological targets compared to its chloro, bromo, or amino analogs .
Propriétés
IUPAC Name |
[(2S,4R)-4-fluoro-1-methylpyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO/c1-8-3-5(7)2-6(8)4-9/h5-6,9H,2-4H2,1H3/t5-,6+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVBFPXFGPDGGN-RITPCOANSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



